{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
“{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a chemical compound with the CAS Number 1343036-98-5. It is also known as 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine . The molecular weight of this compound is 161.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2N3/c1-4-5(9)2-10-11(4)3-6(7)8/h2,6H,3,9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized to explore their structural properties and potential as pharmacophores. For instance, a study demonstrated the synthesis of various pyrazole derivatives, highlighting their structural elucidation through techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds exhibited potential biological activities, including antitumor, antifungal, and antibacterial effects, indicating their significance in drug discovery and development (Titi et al., 2020).
Antifungal Activity
Another research focus has been on the antifungal activity of pyrazole derivatives. A study synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against several phytopathogenic fungi, demonstrating moderate to excellent activities. This highlights the potential use of pyrazole derivatives in agriculture as antifungal agents (Du et al., 2015).
Catalytic Applications
Pyrazole derivatives have also been explored for their catalytic applications. For example, cobalt(II) complexes containing pyrazole-based ligands have shown promise as catalysts for the polymerization of methyl methacrylate (MMA), leading to the production of poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This research opens up new avenues for the use of pyrazole derivatives in polymer chemistry (Choi et al., 2015).
Antimicrobial Activity
The synthesis and biological evaluation of pyrazole derivatives have revealed their potential as antimicrobial agents. A study on the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines demonstrated their potential for medical applications due to their excellent biological activities, further emphasizing the versatility of pyrazole derivatives in developing new therapeutic agents (Li-feng, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c1-10-2-6-3-11-12(4-6)5-7(8)9/h3-4,7,10H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFUFPUZLDGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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